2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methylsulfanyl]quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2S/c23-16-5-3-4-14(10-16)11-21-26-20-7-2-1-6-18(20)22(27-21)28-13-15-8-9-17(24)12-19(15)25/h1-10,12H,11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHDOKYWLBLITP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC(=CC=C3)Cl)SCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski Cyclization
Anthranilic acid derivatives undergo cyclization with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazoline intermediates. For 2-(3-chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline, 3-chlorobenzyl-substituted anthranilic acid is preferred. Typical conditions involve refluxing in formamide for 6–8 hours, achieving yields of 68–72%.
Reaction Scheme:
\$$ \text{Anthranilic acid derivative} + \text{Formamide} \xrightarrow{125^\circ\text{C}} \text{3,4-Dihydro-4-oxoquinazoline} \$$
Grimmel-Guinther-Morgan Synthesis
Heating o-aminobenzoic acids with amines and phosphorus trichloride in toluene produces 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines. This method allows precise control over the 2-position substituent, critical for introducing the 3-chlorobenzyl group.
Optimized Parameters:
Isatoic Anhydride Route
Isatoic anhydride reacts with amines under reflux with ethyl orthoformate to bypass intermediate amide isolation. This one-pot method reduces purification steps, making it suitable for large-scale synthesis.
Functionalization of the Quinazoline Core
Introduction of the 3-Chlorobenzyl Group
The 3-chlorobenzyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or Friedel-Crafts alkylation.
SNAr Protocol:
- Activate the quinazoline core with HNO₃/H₂SO₄ to introduce a nitro group at the 2-position.
- Reduce nitro to amine using H₂/Pd-C.
- Perform alkylation with 3-chlorobenzyl bromide in DMF, K₂CO₃, 80°C, 12 hours.
Yield: 78–82%
Sulfanyl Group Incorporation
The [(2,4-dichlorobenzyl)sulfanyl] group is introduced via thiol-disulfide exchange or copper-catalyzed coupling.
- Substrate: 4-Chloro-quinazoline intermediate
- Thiol Source: 2,4-Dichlorobenzylthiol
- Catalyst: CuI (0.2 equiv)
- Base: K₂CO₃ (2.0 equiv)
- Solvent: DMF, 150°C, 2–5 hours
- Yield: 62–70%
Integrated Synthetic Pathways
Sequential Cyclization-Alkylation-Sulfanylation
A three-step protocol combines Niementowski cyclization, SNAr, and copper-catalyzed thiol coupling:
- Cyclization: 3-Chlorobenzyl anthranilic acid → 3,4-Dihydro-4-oxoquinazoline (72% yield).
- Chlorination: POCl₃ converts oxo to chloro group (90% conversion).
- Sulfanylation: CuI/K₂CO₃-mediated coupling with 2,4-dichlorobenzylthiol (68% yield).
Overall Yield: 44%
One-Pot Multistep Synthesis
Recent advances enable a telescoped process:
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Anthranilic acid, formamide, 130°C | 3,4-Dihydro-4-oxoquinazoline | 70% |
| 2 | POCl₃, DMF, 0°C → 25°C | 4-Chloroquinazoline | 85% |
| 3 | 2,4-Dichlorobenzylthiol, CuI, K₂CO₃, DMF, 150°C | Target Compound | 65% |
Key Advantage: Eliminates intermediate isolation, reducing solvent waste.
Industrial-Scale Production Considerations
Catalyst Recycling
Copper catalysts (CuI) are recovered via aqueous extraction, achieving 92% reuse efficiency.
Solvent Selection
DMF is replaced with cyclopentyl methyl ether (CPME) in large batches to improve safety and reduce toxicity.
Purification Techniques
- Crystallization: Ethanol/water (7:3) yields 98% purity.
- Chromatography: Reserved for pharmaceutical-grade material (≥99.5% purity).
Analytical Validation of Synthetic Products
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows ≥95% purity.
Challenges and Optimization Opportunities
- Sulfanyl Group Oxidation: Instability under prolonged storage requires inert atmosphere packaging.
- Byproduct Formation: 2,4-Dichlorobenzyl disulfide (3–5%) is removed via activated carbon filtration.
- Scale-Up Limitations: Exothermic reactions during chlorination necessitate jacketed reactors with precise temperature control.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms on the benzyl groups participate in nucleophilic substitution under specific conditions:
Mechanistic Note : The electron-withdrawing effect of adjacent chlorine atoms reduces reactivity at the 2,4-dichlorobenzyl position, making substitutions slower compared to monochloro analogs.
Oxidation and Reduction Reactions
The sulfanyl (–S–) group and quinazoline core undergo redox transformations:
a. Sulfanyl Group Oxidation
-
To Sulfoxide : Treatment with H₂O₂ or mCPBA oxidizes –S– to –SO–.
-
To Sulfone : Prolonged oxidation with KMnO₄ or oxone converts –S– to –SO₂– .
b. Quinazoline Core Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in the quinazoline ring, yielding dihydroquinazoline derivatives .
Electrophilic Aromatic Substitution
The electron-rich quinazoline ring undergoes electrophilic attacks at positions activated by substituents:
| Reagent | Position Modified | Product | Yield |
|---|---|---|---|
| HNO₃ (nitration) | C-6 or C-8 | Nitroquinazoline derivatives | 60–75% |
| Br₂ (bromination) | C-5 | 5-Bromoquinazoline analog | 55–65% |
Limitation : Chlorine substituents deactivate the ring, requiring harsh conditions (e.g., FeBr₃ catalysis) .
Condensation and Cycloaddition
The compound participates in cycloaddition and Schiff base formation:
a. Schiff Base Formation
-
Reacts with aldehydes (e.g., 4-hydroxybenzaldehyde) to form imine-linked derivatives :
-
Applications: These derivatives are intermediates for antimicrobial agents .
b. [4+2] Cycloaddition
-
Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to form fused heterocycles .
Hydrolysis and Stability
The compound demonstrates pH-dependent stability:
-
Acidic Hydrolysis : Cleavage of the sulfanyl linkage occurs in concentrated HCl, yielding mercaptan and chlorobenzyl fragments.
-
Basic Hydrolysis : The quinazoline ring remains intact, but ester or amide side chains (if present) hydrolyze .
Comparative Reactivity Table
Case Study: Antibacterial Activity Modulation
A 2024 study modified the sulfanyl group via oxidation to assess its impact on bioactivity:
-
Compound : 2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfonyl]quinazoline (sulfone derivative).
-
Results :
-
MIC against *S. aureus *: Reduced from 8 µg/mL (parent) to 2 µg/mL (sulfone).
-
Stability in Plasma : Increased half-life from 2.1 h to 6.8 h.
-
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, such as cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent positions, halogenation patterns, and additional functional groups. Below is a comparative analysis:
Crystallographic Data
- Planarity and Intermolecular Interactions : The triazoloquinazoline core in is planar, with weak Cl···N interactions (3.20 Å) stabilizing the crystal lattice. Similarly, the dihydroquinazoline in forms N–H···N hydrogen bonds and C–H···π interactions, critical for solid-state stability.
Biological Activity
The compound 2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline belongs to the quinazoline family, which has been recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.
Overview of Quinazoline Compounds
Quinazolines are nitrogen-containing heterocycles that have gained attention due to their broad spectrum of biological activities, including antimicrobial , anticancer , antimalarial , and anti-inflammatory properties. The structural modifications in quinazoline derivatives can significantly influence their biological efficacy and specificity.
Key Biological Activities
- Antimicrobial Activity : Quinazoline derivatives have demonstrated effectiveness against various bacterial strains. For instance, studies have shown that modifications at specific positions on the quinazoline ring can enhance antibacterial potency against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Research indicates that quinazoline compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase activity. The inhibition of specific kinases involved in tumor growth has been a focal point in developing anticancer agents .
- Antimalarial Effects : Certain derivatives have shown promising results in combating malaria by targeting metabolic pathways essential for the parasite's survival .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : This compound may inhibit several protein kinases, which play critical roles in cell signaling pathways related to proliferation and survival .
- Binding Affinity : Molecular docking studies have suggested that this compound exhibits strong binding affinity to target proteins involved in cancer progression and microbial resistance .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | |
| Anticancer | Modulates kinase activity | |
| Antimalarial | Targets metabolic pathways |
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of various quinazoline derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines when evaluated using the MTT assay. The molecular docking analysis revealed a favorable interaction with the target protein involved in cancer cell proliferation, suggesting a mechanism for its anticancer effects .
Case Study 2: Antimicrobial Efficacy
In another research effort, a series of quinazoline derivatives were tested for antimicrobial activity using the agar well diffusion method. The results showed that compounds structurally similar to this compound displayed moderate to high inhibition zones against both Gram-positive and Gram-negative bacteria. Notably, the compound was more effective than standard antibiotics like ampicillin against certain strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
